(2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol

Catalog No.
S8182440
CAS No.
M.F
C8H9ClFNO
M. Wt
189.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol

Product Name

(2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol

IUPAC Name

(2R)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

InChI

InChI=1S/C8H9ClFNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1

InChI Key

TUGSNFQSUXFGGZ-ZETCQYMHSA-N

SMILES

C1=CC(=C(C(=C1)Cl)F)C(CO)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(CO)N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)[C@H](CO)N

(2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a substituted aromatic ring. Its molecular formula is C8H9ClFNOC_8H_9ClFNO and it has a molecular weight of approximately 189.61 g/mol. The compound's structural features confer significant versatility for various scientific and industrial applications, particularly in medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium dichromate.
  • Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of various substituents, such as nitro or bromo groups, through reactions with nitric acid or bromine, respectively .

The biological activity of (2R)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol is primarily linked to its interaction with specific molecular targets within biological systems. It has been studied for its potential effects on various enzymes and receptors, which may modulate physiological responses. The unique electronic properties imparted by the trifluoromethyl group enhance its binding affinity to certain biological targets, potentially leading to therapeutic applications .

The synthesis of (2R)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol typically involves the following steps:

  • Starting Material: The synthesis often begins with a substituted benzene derivative such as 3-chloro-2-fluorobenzaldehyde.
  • Amination: The aldehyde group is converted into an amine through reductive amination using reagents like sodium cyanoborohydride.
  • Chiral Resolution: If a racemic mixture is produced, it can be resolved into its enantiomers using techniques such as chiral chromatography or high-performance liquid chromatography (HPLC) .

(2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol has several applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Synthesis: Its functional groups allow it to act as an intermediate in the synthesis of more complex molecules.
  • Research Tool: It can be used in studies investigating enzyme kinetics and receptor interactions due to its ability to modulate biological pathways .

Interaction studies involving (2R)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol focus on its binding affinity and activity against specific enzymes or receptors. These studies aim to elucidate the compound's mechanism of action and potential therapeutic effects. Understanding these interactions is crucial for optimizing its efficacy in medicinal applications and for developing derivatives with improved pharmacological profiles .

Several compounds exhibit structural similarities to (2R)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol:

Compound NameStructural FeaturesUnique Aspects
(2R)-2-amino-2-(3-chloro-5-methylphenyl)ethan-1-olMethyl group instead of trifluoromethylLess electronic stability compared to trifluoromethyl variant
(2R)-2-amino-2-(3-bromo-5-trifluoromethylphenyl)ethan-1-olBromo group instead of chloroPotentially different biological activity due to bromine's larger size
(S)-2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-olDifferent spatial arrangementChirality may affect interaction with biological targets

Uniqueness

The uniqueness of (2R)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol lies in its trifluoromethyl substitution, which enhances its resistance to metabolic degradation and improves binding affinity compared to other analogs. This characteristic makes it particularly valuable in drug design and development processes .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.0356698 g/mol

Monoisotopic Mass

189.0356698 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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